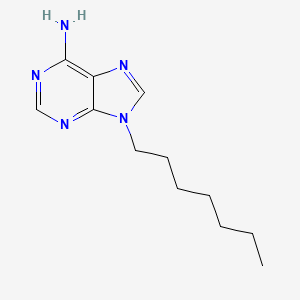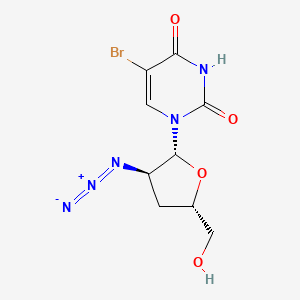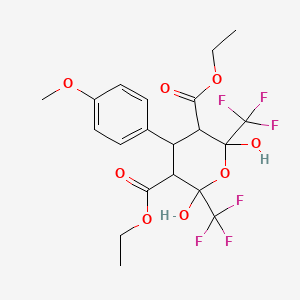
2H-Pyran-3,5-dicarboxylic acid, tetrahydro-2,6-dihydroxy-4-(4-methoxyphenyl)-2,6-bis(trifluoromethyl)-, diethyl ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2H-Pyran-3,5-dicarboxylic acid, tetrahydro-2,6-dihydroxy-4-(4-methoxyphenyl)-2,6-bis(trifluoromethyl)-, diethyl ester is a complex organic compound. It features a pyran ring, which is a six-membered heterocyclic ring containing one oxygen atom. The compound is further substituted with various functional groups, including carboxylic acids, hydroxyl groups, methoxyphenyl, and trifluoromethyl groups. The diethyl ester indicates the presence of ester functional groups derived from ethanol.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Pyran-3,5-dicarboxylic acid, tetrahydro-2,6-dihydroxy-4-(4-methoxyphenyl)-2,6-bis(trifluoromethyl)-, diethyl ester typically involves multi-step organic reactions. The starting materials might include pyran derivatives, trifluoromethylated compounds, and phenolic compounds. Common synthetic routes could involve:
Esterification: Reacting carboxylic acids with ethanol in the presence of an acid catalyst to form esters.
Hydroxylation: Introducing hydroxyl groups through oxidation reactions.
Substitution Reactions: Introducing methoxyphenyl and trifluoromethyl groups through nucleophilic or electrophilic substitution reactions.
Industrial Production Methods
Industrial production of such complex compounds often involves optimized reaction conditions to maximize yield and purity. This may include:
Catalysis: Using specific catalysts to enhance reaction rates.
Purification: Employing techniques like recrystallization, chromatography, or distillation to purify the final product.
化学反应分析
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The ester groups can be reduced to alcohols.
Substitution: The methoxyphenyl and trifluoromethyl groups can participate in substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Such as halogenating agents or nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of hydroxyl groups may yield ketones, while reduction of esters may yield alcohols.
科学研究应用
Chemistry
In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique functional groups make it a versatile intermediate in organic synthesis.
Biology and Medicine
In biology and medicine, compounds with similar structures may exhibit biological activity, such as antimicrobial or anticancer properties. Research may focus on exploring these potential activities.
Industry
In industry, such compounds can be used in the development of pharmaceuticals, agrochemicals, or materials science.
作用机制
The mechanism of action of this compound would depend on its specific application. For example, if it exhibits biological activity, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The pathways involved would be elucidated through biochemical studies.
相似化合物的比较
Similar Compounds
2H-Pyran-3,5-dicarboxylic acid derivatives: Compounds with similar pyran ring structures and carboxylic acid groups.
Trifluoromethylated compounds: Compounds containing trifluoromethyl groups, which are known for their stability and lipophilicity.
Phenolic compounds: Compounds containing phenol groups, which are common in many biologically active molecules.
Uniqueness
The uniqueness of 2H-Pyran-3,5-dicarboxylic acid, tetrahydro-2,6-dihydroxy-4-(4-methoxyphenyl)-2,6-bis(trifluoromethyl)-, diethyl ester lies in its combination of functional groups, which may impart unique chemical and biological properties.
属性
CAS 编号 |
3449-42-1 |
|---|---|
分子式 |
C20H22F6O8 |
分子量 |
504.4 g/mol |
IUPAC 名称 |
diethyl 2,6-dihydroxy-4-(4-methoxyphenyl)-2,6-bis(trifluoromethyl)oxane-3,5-dicarboxylate |
InChI |
InChI=1S/C20H22F6O8/c1-4-32-15(27)13-12(10-6-8-11(31-3)9-7-10)14(16(28)33-5-2)18(30,20(24,25)26)34-17(13,29)19(21,22)23/h6-9,12-14,29-30H,4-5H2,1-3H3 |
InChI 键 |
ZWCDTIWOHIYUPI-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C1C(C(C(OC1(C(F)(F)F)O)(C(F)(F)F)O)C(=O)OCC)C2=CC=C(C=C2)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


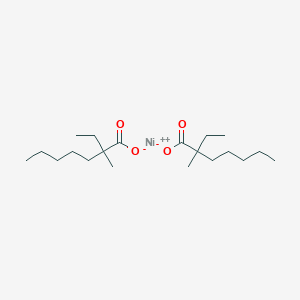
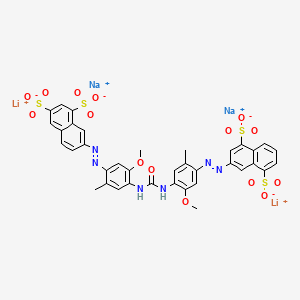
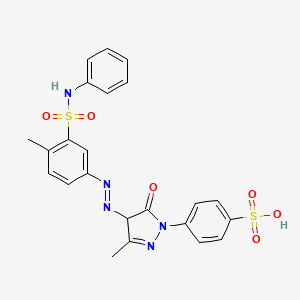
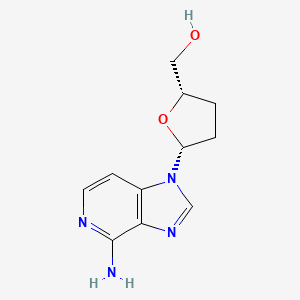
![N-[4-amino-1-[[3-hydroxy-1-[[3-hydroxy-1-oxo-1-[[6,9,18-tris(2-aminoethyl)-3,12-bis(1-hydroxyethyl)-15-(2-methylpropyl)-2,5,8,11,14,17,20-heptaoxo-1,4,7,10,13,16,19-heptazacyclotricos-21-yl]amino]propan-2-yl]amino]-1-oxobutan-2-yl]amino]-1-oxobutan-2-yl]-6-methyloctanamide](/img/structure/B12802697.png)
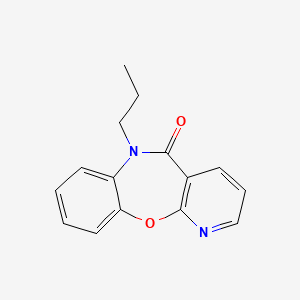

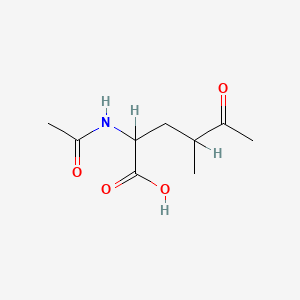

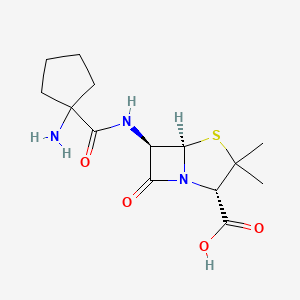
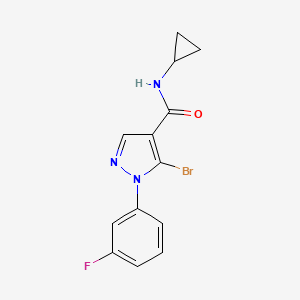
methanone](/img/structure/B12802724.png)
